4-azido-1-bromo-2-(trifluoromethyl)benzene
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Overview
Description
4-Azido-1-bromo-2-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of an azido group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-(trifluoromethyl)nitrobenzene, with sodium azide under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 4-azido-1-bromo-2-(trifluoromethyl)benzene can undergo substitution reactions, particularly in the presence of nucleophiles.
Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various bis-aryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.
Cross-Coupling: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Azido-Bis-Aryl Derivatives: Formed through cross-coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for the formation of triazoles.
Biology and Medicine:
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various substrates.
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its ability to participate in various chemical reactions due to the presence of the azido, bromine, and trifluoromethyl groups. These functional groups enable the compound to undergo nucleophilic substitution, cross-coupling, and other reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
1-Azido-2-bromobenzene: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-Azido-2-bromo-1-(trifluoromethyl)benzene: Similar structure but different positioning of functional groups.
Uniqueness: The presence of both the azido and trifluoromethyl groups in 4-azido-1-bromo-2-(trifluoromethyl)benzene makes it particularly unique, offering a combination of reactivity and stability that is valuable in various chemical processes.
Properties
CAS No. |
1341286-65-4 |
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Molecular Formula |
C7H3BrF3N3 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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